10-Benzylacridin-10-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzylacridin-10-ium bromide is a quaternary ammonium compound derived from acridine. Acridine derivatives are known for their diverse biological activities, including anti-tumor properties
Preparation Methods
10-Benzylacridin-10-ium bromide can be synthesized through the reaction of acridine with benzyl bromide. The process involves melting acridine at 130°C and then adding benzyl bromide dropwise under stirring at the same temperature. The reaction continues for about 30 minutes, after which the mixture is cooled to room temperature and the product is isolated . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
10-Benzylacridin-10-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles like hydroxide ions, while oxidation reactions may involve oxidizing agents such as potassium permanganate.
Scientific Research Applications
10-Benzylacridin-10-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with DNA make it a candidate for studying DNA-binding properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Benzylacridin-10-ium bromide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
10-Benzylacridin-10-ium bromide can be compared with other acridine derivatives such as:
Quinacrine: Known for its anti-malarial and anti-tumor properties.
Thiazacridine: Explored for its anti-cancer activities.
Azacridine: Another derivative with potential anti-tumor effects.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
65674-20-6 |
---|---|
Molecular Formula |
C20H16BrN |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
10-benzylacridin-10-ium;bromide |
InChI |
InChI=1S/C20H16N.BrH/c1-2-8-16(9-3-1)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
AFRWIEFRGKERNH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=CC4=CC=CC=C42.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.